3-[[(4-Hydroxyphenyl)amino]methyl]benzothiazole-2-thione chloride
CAS No.:
Cat. No.: VC13663358
Molecular Formula: C14H14Cl2N2OS2
Molecular Weight: 361.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14Cl2N2OS2 |
|---|---|
| Molecular Weight | 361.3 g/mol |
| IUPAC Name | 3-[(4-hydroxyanilino)methyl]-1,3-benzothiazole-2-thione;dihydrochloride |
| Standard InChI | InChI=1S/C14H12N2OS2.2ClH/c17-11-7-5-10(6-8-11)15-9-16-12-3-1-2-4-13(12)19-14(16)18;;/h1-8,15,17H,9H2;2*1H |
| Standard InChI Key | PLTDPMVCVPHVTQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N(C(=S)S2)CNC3=CC=C(C=C3)O.Cl.Cl |
| Canonical SMILES | C1=CC=C2C(=C1)N(C(=S)S2)CNC3=CC=C(C=C3)O.Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 3-[(4-hydroxyanilino)methyl]-1,3-benzothiazole-2-thione dihydrochloride, reflects its bifunctional design:
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A benzothiazole scaffold substituted at position 3 with a methyl group bearing a 4-hydroxyphenylamino moiety.
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A thione group at position 2, which enhances electrophilicity and metal-binding capacity.
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Two hydrochloride counterions, likely improving solubility in polar solvents.
The molecular formula C₁₄H₁₄Cl₂N₂OS₂ (MW: 361.3 g/mol) and SMILES string C1=CC=C2C(=C1)N(C(=S)S2)CNC3=CC=C(C=C3)O.Cl.Cl provide a roadmap for computational modeling and synthetic planning.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Weight | 361.3 g/mol |
| IUPAC Name | 3-[(4-hydroxyanilino)methyl]-1,3-benzothiazole-2-thione dihydrochloride |
| Canonical SMILES | C1=CC=C2C(=C1)N(C(=S)S2)CNC3=CC=C(C=C3)O.Cl.Cl |
| InChI Key | PLTDPMVCVPHVTQ-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
While no explicit protocol for this compound is published, analogous benzothiazole syntheses suggest feasible routes:
Thiocyanation and Cyclization
Benzothiazoles are commonly synthesized via cyclization of substituted anilines with thiocyanate reagents. For example, 4-aminobenzoates treated with KSCN and bromine in acetic acid yield hydroxy-substituted benzothiazoles . Adapting this method:
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Thiocyanation: React 4-hydroxyaniline with thiocyanogen (generated in situ from KSCN and Br₂) to form a thiocyanate intermediate.
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Cyclization: Acid-catalyzed intramolecular cyclization forms the benzothiazole core .
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Functionalization: Introduce the methylaminophenyl group via nucleophilic substitution or reductive amination.
Protecting Group Strategies
Hydroxyl group protection is critical during synthesis. The tert-butyldimethylsilyl (TBS) group, removable under mild acidic conditions, has been successfully used in related systems . Post-cyclization deprotection would yield the free phenolic -OH group.
Physicochemical Properties
Solubility and Stability
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Solubility: The hydrochloride salt form enhances water solubility, though exact values require experimental determination. Analogous benzothiazoles show moderate solubility in DMSO and methanol.
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Stability: Thione groups are prone to oxidation; storage under inert atmosphere is recommended.
Spectroscopic Characterization
1H NMR Predictions:
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Aromatic protons on the benzothiazole ring: δ 7.2–8.1 ppm (multiplet).
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Hydroxyphenyl protons: δ 6.6–7.1 ppm (doublets from para-substitution).
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Methylaminomethyl linker: δ 4.1–4.3 ppm (singlet for -CH₂-NH-) .
Mass Spectrometry: ESI+ mode would likely show [M+H]+ at m/z 329.1 (free base) and chloride adducts.
| Target | Mechanism |
|---|---|
| Topoisomerase IIα | DNA relaxation inhibition |
| β-Tubulin | Microtubule destabilization |
| HDAC enzymes | Zinc chelation at active site |
Challenges and Future Directions
Synthetic Optimization
Current challenges include:
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Regioselectivity: Ensuring single-isomer formation during cyclization.
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Deprotection Efficiency: Minimizing side reactions during TBS removal .
Biological Profiling
Priority studies should assess:
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In vitro cytotoxicity against cancer cell lines (e.g., MCF-7, A549).
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Antibacterial screens using Gram-positive (S. aureus) and Gram-negative (E. coli) models.
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